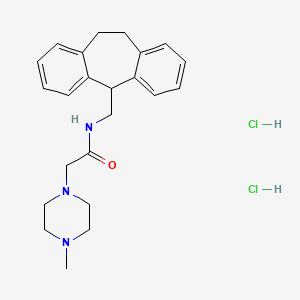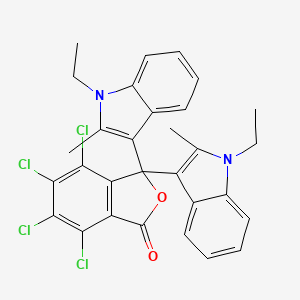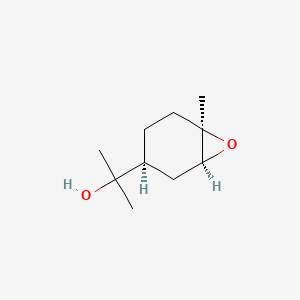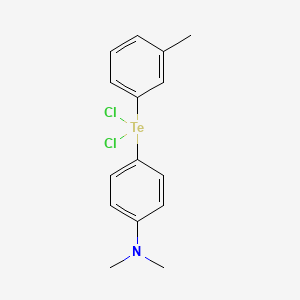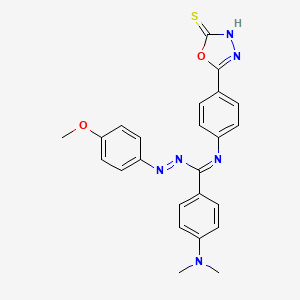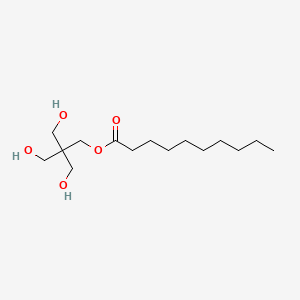
3H-Pyrazol-3-one, 1,2-dihydro-5-methyl-1-phenyl-2-(3-(4-phenyl-1-piperazinyl)propyl)-, dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3H-Pyrazol-3-one, 1,2-dihydro-5-methyl-1-phenyl-2-(3-(4-phenyl-1-piperazinyl)propyl)-, dihydrochloride is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique structure, which includes a pyrazolone core, a phenyl group, and a piperazine moiety. It is often used in research due to its potential biological activities and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3H-Pyrazol-3-one, 1,2-dihydro-5-methyl-1-phenyl-2-(3-(4-phenyl-1-piperazinyl)propyl)-, dihydrochloride typically involves multiple steps. The process begins with the preparation of the pyrazolone core, followed by the introduction of the phenyl and piperazine groups. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control temperature, pressure, and other reaction parameters. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3H-Pyrazol-3-one, 1,2-dihydro-5-methyl-1-phenyl-2-(3-(4-phenyl-1-piperazinyl)propyl)-, dihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can modify the pyrazolone core or the phenyl group, leading to the formation of new functional groups.
Reduction: Reduction reactions can alter the piperazine moiety or other parts of the molecule.
Substitution: Substitution reactions can introduce new groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.
Wissenschaftliche Forschungsanwendungen
3H-Pyrazol-3-one, 1,2-dihydro-5-methyl-1-phenyl-2-(3-(4-phenyl-1-piperazinyl)propyl)-, dihydrochloride has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Researchers study its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: The compound is investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3H-Pyrazol-3-one, 1,2-dihydro-5-methyl-1-phenyl-2-(3-(4-phenyl-1-piperazinyl)propyl)-, dihydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved in its action are complex and may include signal transduction, gene expression, and metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Aminopyrine: Known for its analgesic and anti-inflammatory properties.
Antipyrine: Used as an analgesic and antipyretic agent.
Benzpiperylon: Another pyrazolone derivative with potential biological activities.
Uniqueness
3H-Pyrazol-3-one, 1,2-dihydro-5-methyl-1-phenyl-2-(3-(4-phenyl-1-piperazinyl)propyl)-, dihydrochloride stands out due to its unique combination of structural features, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
104416-78-6 |
|---|---|
Molekularformel |
C23H30Cl2N4O |
Molekulargewicht |
449.4 g/mol |
IUPAC-Name |
5-methyl-1-phenyl-2-[3-(4-phenylpiperazin-1-yl)propyl]pyrazol-3-one;dihydrochloride |
InChI |
InChI=1S/C23H28N4O.2ClH/c1-20-19-23(28)26(27(20)22-11-6-3-7-12-22)14-8-13-24-15-17-25(18-16-24)21-9-4-2-5-10-21;;/h2-7,9-12,19H,8,13-18H2,1H3;2*1H |
InChI-Schlüssel |
FOLDVTIHFFNIIY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=O)N(N1C2=CC=CC=C2)CCCN3CCN(CC3)C4=CC=CC=C4.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


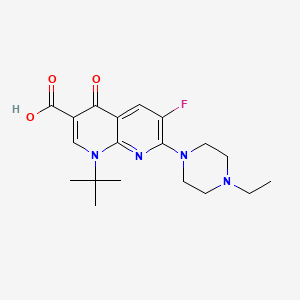

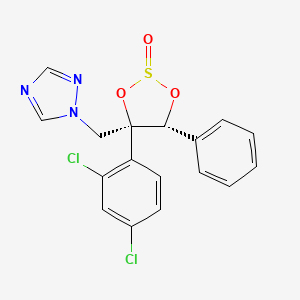
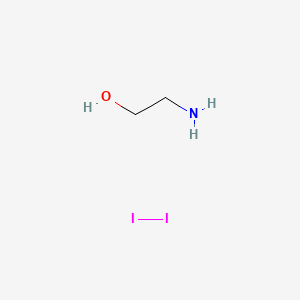
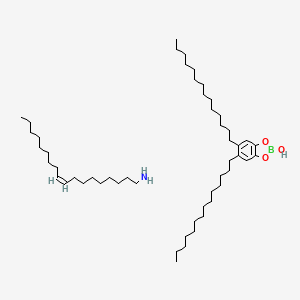
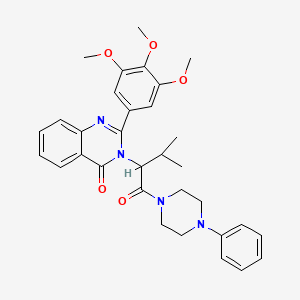
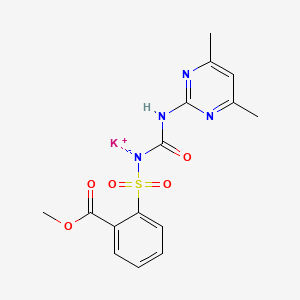
![[(6S)-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-yl] N-[4-(trifluoromethoxy)phenyl]carbamate](/img/structure/B12710276.png)
